N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, has garnered attention due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Mechanism of Action
Target of Action
A structurally similar compound, n-phenyl-1h-pyrazole-3-carboxamide, has been reported to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .
Mode of Action
If it shares a similar mechanism with N-phenyl-1H-pyrazole-3-carboxamide, it might interact with CDK2, potentially influencing the cell cycle
Biochemical Pathways
Given the potential interaction with CDK2, it could impact pathways related to cell cycle regulation . The downstream effects of such interactions would likely involve changes in cell proliferation and division .
Result of Action
If it acts similarly to N-phenyl-1H-pyrazole-3-carboxamide, it could potentially influence cell cycle progression and have an impact on cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of benzoyl hydrazine with 3-phenyl-1H-pyrazole-5-carboxylic acid under reflux conditions in ethanol . The reaction is usually catalyzed by an acid or base to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N’-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a bromine atom on the phenyl ring.
3-phenyl-1H-pyrazole-5-carbohydrazide: Lacks the benzoyl group.
N’-benzoyl-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide: Similar structure but with a methyl group on the phenyl ring.
Uniqueness
N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity profiles. Its benzoyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-16(13-9-5-2-6-10-13)20-21-17(23)15-11-14(18-19-15)12-7-3-1-4-8-12/h1-11H,(H,18,19)(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBNCWXFISJSRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350661 |
Source
|
Record name | ST50990192 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124928-37-6 |
Source
|
Record name | ST50990192 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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